2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analogue that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is derived from purine and sugar moieties, which are critical components in the structure of nucleotides and nucleic acids.
This compound can be synthesized from various starting materials, including purine derivatives and sugar components. Its synthesis involves glycosylation reactions that link the purine base to the sugar moiety, specifically an oxolane derivative.
2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol belongs to the class of nucleoside analogues. These compounds are often used in antiviral and anticancer therapies due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis.
The synthesis of 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves several key steps:
The reaction conditions, such as temperature, solvent choice (e.g., methanol or ethanol), and reaction time, are critical for optimizing yield and purity. For example, one method described involves refluxing 6-chloropurine riboside with propargylamine in ethanol, resulting in a white powder product after filtration and washing .
The molecular formula of 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is . It features a chlorinated purine base linked to a hydroxymethyl-substituted oxolane ring.
The molecular weight of this compound is approximately 301.69 g/mol. Its structure can be represented as follows:
The compound can participate in various chemical reactions typical of nucleosides:
For instance, the chlorinated position facilitates reactions that can modify the biological activity or solubility of the compound, making it a versatile building block for drug development .
As a nucleoside analogue, 2-(2-Chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can interfere with DNA and RNA synthesis by mimicking natural nucleotides. This interference can lead to:
The specific mechanisms may vary depending on the target organism or cell type, but generally involve competitive inhibition at sites where natural nucleotides would normally bind.
Relevant data on these properties are crucial for applications in drug formulation and delivery systems .
The synthesis of chlorinated purine nucleosides emerged in the mid-20th century amid efforts to modify natural nucleosides for anticancer and antiviral applications. This compound was first synthesized through glycosylation reactions coupling halogenated purine derivatives with protected ribose sugars. Early work established that substituting purine's C2 position with chlorine significantly alters electronic properties and hydrogen-bonding capacity compared to adenosine [10]. Its discovery timeline parallels key developments:
Table 1: Key Historical Milestones
Timeframe | Development | Significance |
---|---|---|
1950s | First chemical synthesis | Established core structure of chloropurine nucleosides |
1970s | Stereochemical control protocols | Enabled high-yield β-D-ribofuranose conjugation |
1990s | Mechanistic studies of receptor interactions | Linked C2 chlorine to adenosine receptor selectivity |
The C2 chlorine atom serves as a versatile leaving group, enabling nucleophilic displacement reactions critical for generating pharmacologically active derivatives. Key synthetic applications include:
Synthetic protocols typically involve:
Table 2: Synthetic Applications and Products
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Ammonolysis | NH₃/EtOH, 100°C, 16h | 2-Aminoadenosine analog | Antiviral intermediates |
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | 2-Arylpurine ribosides | A₂AR antagonists |
Reductive amination | NaBH₃CN, pH 5 | N⁶-alkyladenosine derivatives | Neuroprotective agents |
The C2 chlorine atom induces three key biophysical effects:
Biological studies demonstrate:
Table 3: Comparative Bioactivity Profiles
Property | 2-Chloro Derivative | Adenosine | Impact |
---|---|---|---|
A₁AR affinity (Kᵢ, nM) | 34 ± 5 | 310 ± 40 | Enhanced neuroprotection potential |
Deamination half-life | >24 hours | <5 minutes | Improved metabolic stability |
LogP (octanol/water) | -1.35 ± 0.1 | -1.0 ± 0.2 | Altered membrane permeability |
Structural Features and Stereochemical Configuration
The molecule adopts a β-D-ribofuranose configuration with defined stereochemistry at C1', C2', C3', and C4' (typically (2'R,3'R,4'S,5'S) in natural series). X-ray crystallography confirms the anti conformation (χ = -120° to -160°) about the glycosidic bond and C3'-endo sugar pucker in solid state [6]. This geometry positions the chlorine atom perpendicular to the purine plane, optimizing halogen bonding in receptor pockets. Computational models reveal:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2